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Compound of Interest
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An in-depth comparison of Dirucotide's Phase Il trial in progressive Multiple Sclerosis with
established treatments, Ocrelizumab and Siponimod, for researchers and drug development
professionals.

Dirucotide (formerly MBP8298) is an investigational synthetic peptide designed as a selective
immune-tolerizing agent for the treatment of Multiple Sclerosis (MS). Its mechanism of action is
thought to involve the induction of tolerance to a specific fragment of myelin basic protein
(MBP), a key autoantigen in MS, particularly in patients with specific Human Leukocyte Antigen
(HLA) haplotypes. While the Phase IIl development program for Dirucotide in secondary
progressive MS (SPMS) was ultimately discontinued due to a lack of efficacy in the broader
patient population, the preceding Phase Il trial showed promising results in a genetically
defined subgroup of patients with progressive MS.[1][2] This guide provides a detailed
comparison of the efficacy data from the Dirucotide Phase Il trial with the pivotal trial data for
two approved and effective treatments for progressive MS: Ocrelizumab (Ocrevus) and
Siponimod (Mayzent).

Comparative Efficacy Data

The following table summarizes the key efficacy outcomes from the respective clinical trials of
Dirucotide, Ocrelizumab, and Siponimod in patients with progressive MS. It is important to
note that the Dirucotide trial was a smaller Phase Il study focused on a specific patient
subgroup, while the Ocrelizumab and Siponimod trials were large-scale Phase Il studies that
led to regulatory approval.
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Efficacy Endpoint

Dirucotide (Phase Il
- HLA-DR2/DR4
Subgroup)[3][4]

Ocrelizumab
(ORATORIO -
Phase llI)[5]

Siponimod
(EXPAND - Phase
1)

Primary Endpoint

Time to confirmed
disease progression
on the Expanded
Disability Status Scale
(EDSS)

Time to onset of 12-
week confirmed
disability progression
(CDP)

Time to 3-month
confirmed disability

progression (CDP)

Primary Endpoint

Result

Statistically significant
benefit of treatment
compared to placebo
(p=0.01 at 24 months)

24% relative risk
reduction in 12-week
CDP vs. placebo (HR:
0.76)

21% relative risk
reduction in 3-month
CDP vs. placebo (HR:
0.79)

Median Time to

Progression

78 months with
Dirucotide vs. 18
months with placebo

(5-year follow-up)

Not reported as a
primary outcome in

this format.

Not reported as a
primary outcome in

this format.

29% reduction in the

timed 25-foot walk

55% reduction in

annualized relapse

Key Secondary Not explicitly detailed ) o
) ) ] ] worsening; 17.5% rate; significant
Endpoints in available literature. o ) o )
reduction in brain reduction in brain
volume loss. volume loss.
Progressive MS
Secondary

Patient Population

patients with HLA-
DR2 and/or HLA-DR4
haplotypes (n=20 in
subgroup)

Primary Progressive
MS (PPMS) patients
(n=732)

Progressive MS
(SPMS) patients
(n=1651)

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the efficacy data.

The following sections outline the key aspects of the clinical trial protocols for Dirucotide,

Ocrelizumab, and Siponimod.

Dirucotide Phase Il Trial in Progressive MS
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Study Design: A 24-month, double-blind, placebo-controlled Phase Il clinical trial.

Patient Population: 32 patients with progressive MS. A pre-specified subgroup analysis was
conducted on 20 patients who were positive for HLA-DR2 and/or HLA-DR4 haplotypes.

Inclusion Criteria: Patients with a diagnosis of progressive MS.
Exclusion Criteria: Not detailed in the available literature.
Treatment Regimen: 500 mg of Dirucotide administered intravenously every 6 months.

Primary Outcome Measure: Time to confirmed disease progression as measured by the
Expanded Disability Status Scale (EDSS).

Secondary Outcome Measures: Not explicitly detailed in the available literature.

Ocrelizumab - ORATORIO Trial (NCT01194570)

Study Design: A Phase lll, randomized, parallel-group, double-blind, placebo-controlled
study.

Patient Population: 732 patients with Primary Progressive Multiple Sclerosis (PPMS).

Inclusion Criteria: Age 18-55 years, diagnosis of PPMS, and an EDSS score of 3.0 to 6.5 at
baseline.

Exclusion Criteria: History of relapsing-remitting MS, prior treatment with B-cell depleting
therapies.

Treatment Regimen: Ocrelizumab 600 mg (administered as two 300 mg intravenous
infusions 14 days apart) or placebo every 24 weeks for at least 120 weeks.

Primary Outcome Measure: Time to the onset of 12-week confirmed disability progression
(CDP), defined as an increase in EDSS score that is sustained for at least 12 weeks.

Secondary Outcome Measures: Time to 24-week CDP, change in the timed 25-foot walk,
change in the volume of T2 brain lesions, and change in total brain volume.
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Siponimod - EXPAND Trial (NCT01665144)

Study Design: A Phase lll, randomized, double-blind, placebo-controlled, event-driven study.
Patient Population: 1651 patients with Secondary Progressive Multiple Sclerosis (SPMS).

Inclusion Criteria: Age 18-60 years, diagnosis of SPMS, and an EDSS score of 3.0 to 6.5 at
baseline.

Exclusion Criteria: Recent history of certain cardiovascular conditions, macular edema.
Treatment Regimen: Oral Siponimod 2 mg once daily or placebo.

Primary Outcome Measure: Time to 3-month confirmed disability progression (CDP), defined
as an increase in EDSS score that is sustained for at least 3 months.

Secondary Outcome Measures: Time to 6-month CDP, change in the timed 25-foot walk,
change in T2 lesion volume, and annualized relapse rate.

Visualizing the Data

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz

(DOT language), depict the proposed signaling pathway of Dirucotide and the experimental

workflow of its Phase Il trial.
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Caption: Proposed signaling pathway for Dirucotide-induced immune tolerance.
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Caption: Experimental workflow of the Dirucotide Phase Il trial in progressive MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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